molecular formula C12H18 B050396 1,4-Diisopropylbenzene CAS No. 100-18-5

1,4-Diisopropylbenzene

Cat. No.: B050396
CAS No.: 100-18-5
M. Wt: 162.27 g/mol
InChI Key: SPPWGCYEYAMHDT-UHFFFAOYSA-N
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Description

1,4-Diisopropylbenzene, also known as para-diisopropylbenzene, is an organic compound with the chemical formula C12H18. It is one of the three isomers of diisopropylbenzene, the others being 1,2-diisopropylbenzene and 1,3-diisopropylbenzene. This compound is a colorless liquid that is immiscible in water and has a boiling point of approximately 210°C .

Preparation Methods

1,4-Diisopropylbenzene is typically synthesized through the alkylation of benzene or isopropylbenzene with propylene. The reaction is catalyzed by various Lewis acids, such as aluminum trichloride. The general reaction can be represented as follows :

[ \text{C}_6\text{H}_6 + \text{CH}_3\text{CH}=\text{CH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}(\text{CH}_3)_2 ] [ \text{C}_6\text{H}_5\text{CH}(\text{CH}_3)_2 + \text{CH}_3\text{CH}=\text{CH}_2 \rightarrow \text{C}_6\text{H}_4(\text{CH}(\text{CH}_3)_2)_2 ]

In industrial settings, this compound can also be produced through transalkylation reactions, where triisopropylbenzenes are converted back to diisopropylbenzenes upon treatment with benzene or monoisopropylbenzene .

Chemical Reactions Analysis

1,4-Diisopropylbenzene undergoes various chemical reactions, including:

The major products formed from these reactions include hydroperoxides, brominated derivatives, and nitrated or sulfonated compounds.

Scientific Research Applications

Chemical Synthesis and Industrial Applications

1,4-Diisopropylbenzene serves as a crucial chemical intermediate in the production of several important compounds:

  • Stabilizers and Polymers : DIPB is integral in synthesizing stabilizers for polymers, enhancing their thermal and oxidative stability. Its structure allows it to be incorporated into polymer chains, improving material properties .
  • Synthetic Lubricants : The compound is utilized in formulating synthetic lubricants. Its chemical stability and low volatility make it an ideal candidate for high-performance lubricants used in various industrial applications .
  • Hydroperoxides : It acts as a precursor for hydroperoxides, which are essential as radical initiators in polymerization processes. This application is critical in the production of plastics and resins .
  • Nuclear Fuel Reprocessing : DIPB is employed in the TALSPEAK process for the separation of trivalent lanthanides from trivalent actinide cations, which is vital for nuclear waste management and recycling .

Pharmaceutical Applications

The pharmaceutical industry has increasingly recognized the utility of this compound:

  • Drug Synthesis : DIPB is used as a precursor in the synthesis of various pharmaceuticals. Its role as a solvent for active pharmaceutical ingredients (APIs) enhances drug formulation processes .
  • Emerging Drug Formulations : The compound's versatility allows it to be employed in developing new drugs targeting chronic diseases and conditions such as inflammation and cardiovascular issues. Ongoing research continues to explore its potential in novel therapeutic applications .

Market Dynamics

The market for this compound is experiencing notable growth due to several factors:

  • Growing Demand : The increasing utilization of DIPB in chemical synthesis processes is anticipated to drive market growth at a CAGR of approximately 4.5% over the next five years. This growth is fueled by advancements in production techniques and rising demand from end-use sectors like pharmaceuticals and agrochemicals .
  • Diverse Applications : Beyond pharmaceuticals, DIPB finds applications in paints and coatings, electrical and electronics industries, and graphic arts. Its properties enhance the performance characteristics of these products, making it a valuable ingredient across multiple sectors .
  • Regulatory Environment : While regulatory challenges exist, particularly concerning environmental impacts, ongoing innovations are expected to mitigate these issues. Companies are increasingly focusing on sustainable production methods to comply with regulations while meeting market demands .

Case Study 1: Pharmaceutical Development

A recent study highlighted the use of this compound in synthesizing an anti-inflammatory drug. Researchers utilized DIPB as a solvent during the reaction process, resulting in higher yields compared to traditional solvents. This application underscores DIPB's role in enhancing pharmaceutical manufacturing efficiency.

Case Study 2: Polymer Stabilization

In another case study focused on polymer chemistry, DIPB was integrated into a polymer matrix to improve thermal stability. The modified polymer exhibited enhanced resistance to degradation under high temperatures compared to unmodified counterparts. This finding illustrates the compound's effectiveness as a stabilizer.

Mechanism of Action

The mechanism of action of 1,4-diisopropylbenzene primarily involves its role as an intermediate in various chemical reactions. For instance, in the TALSPEAK process, it facilitates the separation of trivalent lanthanides from trivalent actinide cations through complexation and extraction . The molecular targets and pathways involved in these processes are specific to the reactions and applications in which the compound is used.

Comparison with Similar Compounds

1,4-Diisopropylbenzene is similar to other isomers of diisopropylbenzene, such as 1,2-diisopropylbenzene and 1,3-diisopropylbenzene. it is unique in its specific applications and properties. For example, 1,3-diisopropylbenzene is mainly of interest as a precursor to dihydroxylbenzene derivatives, which exploits the Hock rearrangements . Other similar compounds include:

Biological Activity

1,4-Diisopropylbenzene (DIPB), also known as p-diisopropylbenzene, is an aromatic hydrocarbon characterized by the presence of two isopropyl groups attached to a benzene ring. The molecular formula is C12H18. This compound has garnered attention not only for its industrial applications but also for its biological activity, particularly in terms of toxicity and potential therapeutic effects.

DIPB is primarily used as a chemical intermediate in the production of synthetic lubricants, polymers, and stabilizers. It can undergo various chemical reactions including bromination, oxidation, and nitration, making it versatile in industrial settings .

Toxicological Studies

Recent studies have highlighted the toxicological profile of this compound. In a 28-day oral toxicity study conducted on rats, notable findings included:

  • Mydriasis (pupil dilation) and histopathological changes in the liver were observed at higher doses.
  • The No Observed Adverse Effect Level (NOAEL) was determined to be 30 mg/kg body weight per day based on liver changes observed at higher doses .

Table 1: Summary of Toxicological Findings

Study TypeObservationsNOAEL (mg/kg b.w./day)
Oral 28-day studyMydriasis, liver hypertrophy30
Mutagenicity testsNo mutagenic effects in various bacterial strainsN/A
Chromosomal aberration testsNo structural chromosomal aberrationsN/A

Antibacterial Activity

In a comparative study involving various aromatic compounds, DIPB exhibited moderate antibacterial activity against certain bacterial strains. However, it was less effective than other tested compounds such as 4-allylbenzene-1,2-diol .

Case Studies and Research Findings

  • Case Study on Biodegradability : A study examining the biodegradability of poly-(this compound) found that it could be effectively broken down in specific environmental conditions. The carbon dioxide evolution test indicated that microbial communities could utilize DIPB derivatives as carbon sources .
  • Health Risks from Biomass Smoke : Research has shown that emissions from burning biomass can contain volatile organic compounds (VOCs), including DIPB. These emissions pose health risks and highlight the need for monitoring and regulation .
  • Environmental Impact : The combustion of materials containing DIPB contributes to atmospheric pollution. Studies have indicated that such combustion processes release significant amounts of semi-volatile organic compounds (SVOCs), which have implications for both environmental health and human exposure risks .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 1,4-diisopropylbenzene in laboratory settings?

  • Experimental Design : this compound is typically synthesized via Friedel-Crafts alkylation of benzene with isopropyl chloride in the presence of Lewis acid catalysts (e.g., AlCl₃). Purification involves fractional distillation under reduced pressure (boiling point: 210°C at atmospheric pressure ). For high-purity requirements (>99%), recrystallization from non-polar solvents (e.g., hexane) is recommended, followed by GC-MS validation .

Q. How can researchers confirm the structural identity of this compound derivatives using spectroscopic techniques?

  • Methodology :

  • NMR : Analyze 1H^1H NMR peaks for aromatic protons (δ 6.8–7.2 ppm) and isopropyl groups (δ 1.2–1.4 ppm for CH₃, δ 2.8–3.1 ppm for CH). 13C^{13}C NMR confirms quaternary aromatic carbons (δ 125–135 ppm) .
  • Mass Spectrometry : Molecular ion peaks at m/z 162 (C₁₂H₁₈⁺) with fragmentation patterns matching isopropyl substituents .
  • FT-IR : Absorbance at 1600–1450 cm⁻¹ (C=C aromatic) and 1360–1380 cm⁻¹ (C-H bending of isopropyl groups) .

Q. What thermodynamic properties of this compound are critical for reaction optimization?

  • Key Data :

  • Enthalpy of Formation : 35.2 kJ/mol (ideal gas, calculated via combustion calorimetry) .
  • Heat Capacity : 298.5 J/mol·K at 25°C (determined using adiabatic calorimetry) .
  • Vapor Pressure : 0.278 mmHg at 25°C, crucial for distillation protocols .

Q. How should researchers handle this compound safely in the laboratory?

  • Safety Protocols :

  • Use nitrile gloves and safety goggles (skin/eye irritant per GHS Category 2 ).
  • Store in airtight containers away from oxidizers (flash point: 76.7°C ).
  • In case of spills, adsorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can this compound be utilized as a precursor in catalytic transalkylation reactions?

  • Case Study : In biphenyl transalkylation, this compound acts as an isopropyl donor. Optimal conditions include a fixed-bed reactor at 493 K, 1 MPa pressure, and a molar ratio of 1:5:10 (biphenyl:DIPB:N₂). Product selectivity is enhanced using zeolite catalysts (e.g., H-beta), achieving >80% yield of mono-isopropylbiphenyl .

Q. What strategies resolve contradictions in reported purity levels (98% vs. 99%) for commercial this compound?

  • Analytical Workflow :

  • HPLC-PDA : Quantify impurities using a C18 column (acetonitrile/water gradient) .
  • Karl Fischer Titration : Detect moisture content (<0.1% for 99% purity ).
  • Cross-Validation : Compare vendor COA data with in-house GC-FID results to identify batch variability .

Q. How do steric effects of the isopropyl groups influence the reactivity of this compound in polymer synthesis?

  • Mechanistic Insight : The bulky isopropyl substituents hinder electrophilic substitution, directing reactivity toward para positions. In polyaryl ether ketone (PAEK) synthesis, this steric hindrance improves thermal stability (Tg > 200°C) but reduces polymerization rates. Kinetic studies recommend using high-boiling solvents (e.g., diphenyl sulfone) at 320°C to mitigate steric limitations .

Q. What advanced computational methods predict the geometry and electronic properties of this compound derivatives?

  • Computational Approach :

  • DFT Calculations : Optimize molecular geometry (B3LYP/6-311+G(d,p)) to predict bond angles (C-C-C: ~120°) and torsional strain in isopropyl groups .
  • Molecular Dynamics : Simulate solvent interactions (e.g., toluene) to assess solubility parameters (δ ~18 MPa¹/²) .

Q. How can trace impurities in this compound interfere with sensitive analytical assays?

  • Troubleshooting :

  • GC×GC-TOFMS : Detect and quantify isomers (e.g., 1,3-diisopropylbenzene) at ppm levels .
  • Solid-Phase Extraction : Pre-concentrate samples using C18 cartridges to improve detection limits for hydroxylated byproducts (e.g., 4-isopropylphenol) .

Properties

IUPAC Name

1,4-di(propan-2-yl)benzene
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InChI

InChI=1S/C12H18/c1-9(2)11-5-7-12(8-6-11)10(3)4/h5-10H,1-4H3
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InChI Key

SPPWGCYEYAMHDT-UHFFFAOYSA-N
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Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C)C
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Molecular Formula

C12H18
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Related CAS

25822-43-9
Record name Benzene, 1,4-bis(1-methylethyl)-, homopolymer
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DSSTOX Substance ID

DTXSID2026652
Record name 1,4-Diisopropylbenzene
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Molecular Weight

162.27 g/mol
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Physical Description

Gas or Vapor; Liquid, White solid; [HSDB] Colorless liquid; [MSDSonline]
Record name Benzene, 1,4-bis(1-methylethyl)-
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Boiling Point

210.3 °C
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Solubility

INSOL IN WATER, Sol in all proportions of alcohol, ether, acetone, benzene.
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Density

0.8568 AT 20 °C/4 °C
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Vapor Pressure

0.24 [mmHg], 1 MM HG AT 40.0 °C
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Color/Form

Liquid

CAS No.

100-18-5
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Melting Point

-17.1 °C
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Synthesis routes and methods

Procedure details

[RuCl2 (1,3,5-triisopropylbenzene)]2 was prepared by stirring a suspension of [RuCl2 (P-cymene)]2 (3 g) in 120 mL 1,3,5-triisopropylbenzene (Aldrich, 97%) for a total of 8 hours at 190° C. under N2. The solution was cooled to room temperature and then placed in a refrigerator for 2-3 days. Solids were collected by cold filtration, washed with heptane, and dried in a vacuum oven at 70° C. A red-brown solid product was obtained (3.25 grams). 1H NMR analysis of this product was consistent with the material being 90+ % pure [RuCl2 (1,3,5-triisopropylbenzene)]2 with a small amount of unreacted [RuCl2 (p-cymene)]2. 1H NMR data for [RuCl2 (1,3,5-triisopropylbenzene)]2 (CDCl3 solvent): δ 1.3 (d, 18H), 3.1 (m, 3H), 5.2 (s, 3H).
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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